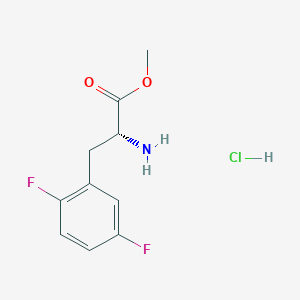
methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C10H11F2NO2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and methylamine.
Condensation Reaction: The 2,5-difluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified with methanol in the presence of an acid catalyst to form the final product, methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2R)-2-amino-3-(3,5-difluorophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,6-difluorophenyl)propanoate
Uniqueness
Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and binding properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H12ClF2NO2 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
AIASRTLTJIQDIV-SBSPUUFOSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=C(C=CC(=C1)F)F)N.Cl |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


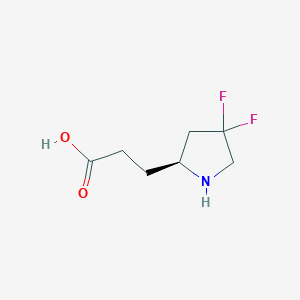
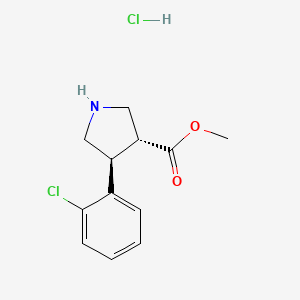
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)

![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)

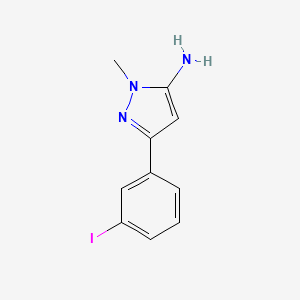

![(2R)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13089111.png)
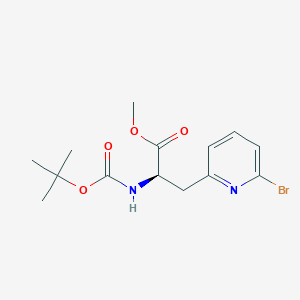
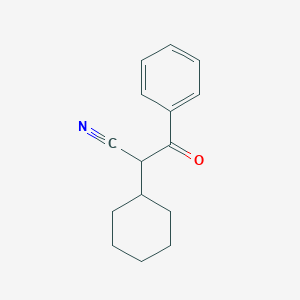
![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)

![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
